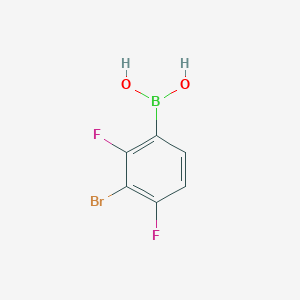

(3-Bromo-2,4-difluorophenyl)boronic acid

Description

Properties

IUPAC Name |

(3-bromo-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYAIRRGHDIHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2,4 Difluorophenyl Boronic Acid and Its Derivatives

Established Synthetic Routes to Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. orgsyn.org Their synthesis has been extensively studied, leading to several robust and versatile methods.

The most common methods for synthesizing arylboronic acids begin with aryl halides (Ar-X, where X = I, Br, Cl). These approaches can be broadly categorized into two pathways:

Via Organometallic Intermediates : This traditional route involves the formation of a highly reactive organometallic reagent, either an organolithium (ArLi) or a Grignard reagent (ArMgX), through a metal-halogen exchange or insertion. orgsyn.orgnih.gov This intermediate is then quenched with a boron electrophile, typically a trialkyl borate (B1201080) ester like trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic hydrolysis of the resulting boronate ester yields the desired arylboronic acid. orgsyn.orgnih.gov While effective, this method's applicability can be limited by the functional group tolerance of the highly basic and nucleophilic intermediates.

Palladium-Catalyzed Borylation : The Miyaura borylation reaction offers a milder and more functional-group-tolerant alternative. orgsyn.orgorganic-chemistry.org This method involves a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron (B82485) [B₂(OH)₄]. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction requires a base and a suitable phosphine (B1218219) ligand for the palladium catalyst. researchgate.netnih.gov The direct use of pinacol (B44631) borane (B79455) (HBPin) instead of B₂pin₂ is another atom-economical variation of this approach. researchgate.netnih.gov

| Method | Starting Material | Key Reagents | Intermediate | Advantage |

| Organometallic Route | Aryl Halide (Ar-X) | Mg or R-Li; B(OR)₃; H₃O⁺ | Ar-MgX or Ar-Li | High reactivity |

| Miyaura Borylation | Aryl Halide/Triflate | B₂pin₂, Pd catalyst, Base | Arylboronate Ester | High functional group tolerance |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which is typically a Lewis basic moiety. This DMG coordinates to an organolithium base (e.g., n-BuLi, s-BuLi, or LDA), directing the deprotonation of the nearest ortho C-H bond. baranlab.orgacs.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group with high regioselectivity. acs.orgacs.org Halogens, particularly fluorine, can act as weak directing groups, influencing the site of lithiation. researchgate.net

Specific Synthetic Approaches for Fluorinated and Brominated Arylboronic Acids

The synthesis of polysubstituted arylboronic acids like (3-Bromo-2,4-difluorophenyl)boronic acid requires careful control of regioselectivity to install the boronic acid group at the desired position without disturbing the existing halogen substituents.

The most logical precursor for this compound is 1,3-dibromo-2,4-difluorobenzene (B2587350). The synthetic challenge lies in selectively replacing one of the bromine atoms with a boronic acid group. Given the electronic environment of the precursor, a lithium-halogen exchange reaction is the preferred method.

The synthesis proceeds via the following steps:

Lithium-Halogen Exchange : The precursor, 1,3-dibromo-2,4-difluorobenzene, is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at a very low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The exchange preferentially occurs at the bromine atom at position 1, which is flanked by two fluorine atoms, leading to the formation of the 3-bromo-2,4-difluorophenyllithium intermediate.

Borylation : The generated aryllithium species is then quenched in situ by adding a trialkyl borate, such as triisopropyl borate [B(O-iPr)₃].

Hydrolysis : The reaction mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield the final product, this compound. chemicalbook.com

A similar, well-documented synthesis of 2,4-difluorophenylboronic acid from 1-bromo-2,4-difluorobenzene (B57218) utilizes a Grignard reagent reacted with trimethylborate at -15 °C, followed by acidic workup. chemicalbook.com However, for a dibromo-precursor, the lithium-halogen exchange offers superior control and selectivity.

Achieving high yield and selectivity in the synthesis of this compound hinges on the careful optimization of several reaction parameters.

| Parameter | Condition | Rationale |

| Base | n-Butyllithium (n-BuLi) | Effective for lithium-halogen exchange at bromine sites. The reaction is highly exothermic and requires precise control. |

| Temperature | -78 °C to -100 °C | Crucial for preventing side reactions, such as attack at the fluorine positions or unwanted secondary lithiations. Maintains the stability of the aryllithium intermediate. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Aprotic ethereal solvents are required to stabilize the organolithium intermediate and prevent protonation. |

| Boron Source | Triisopropyl borate [B(O-iPr)₃] | Often preferred over trimethyl borate as it can reduce the formation of undesirable borinate and borate byproducts. |

| Quenching | Slow addition of borate ester at low temperature | Minimizes side reactions and ensures efficient trapping of the aryllithium intermediate. |

| Workup | Acidic Hydrolysis (e.g., aq. HCl) | Converts the boronate ester intermediate to the final boronic acid product. |

The regioselectivity of the initial lithiation step is governed by the electronic and steric environment. The bromine at C1 is activated by the two adjacent electron-withdrawing fluorine atoms, making it the more favorable site for lithium-halogen exchange over the bromine at C3.

Derivatization Strategies for this compound

This compound is a versatile building block precisely because its two key functional groups—the boronic acid and the bromine atom—have orthogonal reactivity in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling via the Boronic Acid : The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This allows for the formation of a new carbon-carbon bond at the C1 position by reacting the compound with a variety of aryl or vinyl halides/triflates. This reaction is typically performed first due to the milder conditions required compared to couplings involving the C-Br bond.

Functionalization of the Bromo Group : After the boronic acid has been utilized, the bromine atom at the C3 position becomes the handle for further functionalization. It can participate in a range of cross-coupling reactions, including:

Suzuki-Miyaura Coupling : A second Suzuki coupling can be performed to introduce another aryl or vinyl group.

Sonogashira Coupling : Reaction with a terminal alkyne under palladium/copper catalysis to form an arylethynyl group. organic-chemistry.org

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with an amine to form a C-N bond. organic-chemistry.org

Heck Coupling : Reaction with an alkene to form a new C-C bond.

This sequential, two-step derivatization strategy allows for the controlled and regioselective synthesis of complex, highly substituted biaryl and other aromatic structures, which are of significant interest in pharmaceutical and materials research. Additionally, the C-B bond can be converted to C-O, C-N, and C-X (halogen) bonds under transition-metal-free conditions. nih.gov

Synthesis of Boronic Esters and Other Activated Forms

Boronic esters, particularly pinacol esters, are widely used derivatives of boronic acids. They offer enhanced stability and are compatible with a broad range of reaction conditions, making them ideal intermediates. The primary method for synthesizing aryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. organic-chemistry.org

This reaction typically involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov For the synthesis of 2-(3-Bromo-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the starting material would be 1,3-dibromo-2,4-difluorobenzene. The reaction proceeds by the catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester. organic-chemistry.org

Alternative methods for the synthesis of boronic esters include the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. escholarship.orggoogle.com This involves a lithium-halogen exchange on the aryl bromide followed by quenching with an trialkyl borate, like triisopropyl borate, and subsequent esterification with pinacol. orgsyn.org

Below is a representative table of reagents and conditions for the Miyaura borylation synthesis of the pinacol ester of this compound.

| Reactant | Reagent | Catalyst | Base | Solvent | Product |

| 1,3-Dibromo-2,4-difluorobenzene | Bis(pinacolato)diboron | PdCl₂(dppf) | Potassium Acetate (B1210297) | Dioxane | 2-(3-Bromo-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Preparation of Organotrifluoroborate Salts

Potassium organotrifluoroborate salts have gained prominence as robust and highly reactive alternatives to boronic acids and esters in cross-coupling reactions. bristol.ac.uknih.gov They are crystalline solids that are typically stable to air and moisture, which facilitates their storage and handling. organic-chemistry.org

The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding boronic acid or, more conveniently, its boronic ester derivative with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). bristol.ac.ukresearchgate.net This conversion is often a high-yielding process. bristol.ac.uk

For instance, 2-(3-Bromo-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be readily converted to potassium (3-bromo-2,4-difluorophenyl)trifluoroborate. The reaction involves the hydrolysis of the boronic ester followed by the formation of the trifluoroborate salt upon treatment with KHF₂. researchgate.netresearchgate.net The product often precipitates from the reaction mixture and can be purified by recrystallization. unimelb.edu.au An improved method involves the azeotropic removal of pinacol from the reaction mixture to afford highly pure potassium trifluoroborates in nearly quantitative yields. bristol.ac.uk

The following table summarizes a typical synthesis for the preparation of the organotrifluoroborate salt from its corresponding pinacol boronic ester.

| Reactant | Reagent | Solvent | Product |

| 2-(3-Bromo-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Potassium hydrogen fluoride (KHF₂) | Methanol/Water | Potassium (3-bromo-2,4-difluorophenyl)trifluoroborate |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2,4 Difluorophenyl Boronic Acid

Cross-Coupling Reactivity with Diverse Electrophiles

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. (3-Bromo-2,4-difluorophenyl)boronic acid is an effective coupling partner in these reactions, typically utilizing palladium-based catalyst systems to couple with a wide array of organic halides and pseudohalides.

The efficacy of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. Electron-rich and sterically hindered phosphine (B1218219) ligands are commonly employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are often paired with phosphine ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized Buchwald-type ligands like SPhos and XPhos, which are known to enhance catalytic activity, particularly with challenging substrates like aryl chlorides. The choice of base is also critical, with inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being frequently used to activate the boronic acid for transmetalation.

The following table summarizes representative catalyst systems and conditions employed in the Suzuki-Miyaura coupling of this compound with various aryl halides.

| Electrophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 92 |

| 2-Chloropyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 88 |

| 1-Iodonaphthalene | Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | 90 | 95 |

| 4-Chloroacetophenone | Pd(OAc)₂ | PCy₃ | K₃PO₄ | t-BuOH | 80 | 85 |

This table is a representation of typical data and may not reflect specific literature values.

This compound demonstrates broad applicability by successfully coupling with a diverse range of electrophiles. These include electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides. The reaction generally exhibits excellent functional group tolerance, a hallmark of the Suzuki-Miyaura coupling.

Functional groups that are well-tolerated include esters, ketones, nitriles, ethers, and amides. This compatibility is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, the coupling of this compound with electrophiles containing base-sensitive groups, such as esters, can proceed efficiently under carefully chosen conditions, often employing milder bases like potassium carbonate. The robustness of this reaction allows for the late-stage functionalization of intricate molecular scaffolds.

The table below illustrates the coupling of this compound with various electrophiles bearing different functional groups.

| Electrophile | Product | Functional Group Tolerated |

| Methyl 4-bromobenzoate | Methyl 4-(3-bromo-2,4-difluorophenyl)benzoate | Ester |

| 4-Bromoacetophenone | 1-(4'-(3-Bromo-2,4-difluorophenyl)phenyl)ethanone | Ketone |

| 4-Bromobenzonitrile | 4'-(3-Bromo-2,4-difluorophenyl)biphenyl-4-carbonitrile | Nitrile |

| 1-Bromo-4-methoxybenzene | 3-Bromo-2,4-difluoro-4'-methoxy-1,1'-biphenyl | Ether |

| 5-Bromopyrimidine | 5-(3-Bromo-2,4-difluorophenyl)pyrimidine | Heterocycle (N-containing) |

This table is a representation of typical data and may not reflect specific literature values.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. For this compound, the electronic effects of the fluorine and bromine substituents can influence the rates of these steps.

Transmetalation: This step involves the transfer of the 3-bromo-2,4-difluorophenyl group from the boron atom to the palladium center. It is generally believed to be the rate-determining step in many Suzuki-Miyaura couplings. The reaction is initiated by the activation of the boronic acid with a base to form a more nucleophilic boronate species. Two main pathways for transmetalation have been proposed: one involving the reaction of a palladium halide complex with the boronate (the "boronate pathway"), and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid (the "oxide pathway"). The electron-withdrawing nature of the two fluorine atoms on the phenyl ring of this compound can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate and influencing the kinetics of transmetalation.

Reductive Elimination: This is the final step, where the coupled product is formed, and the palladium(0) catalyst is regenerated. The two organic groups attached to the palladium(II) center are eliminated to form a new carbon-carbon bond. The rate of reductive elimination is influenced by the steric and electronic properties of the ligands and the organic groups. For the cis-diorganopalladium(II) intermediate to undergo reductive elimination, it is generally favored when the ligands are bulky and the organic groups are electron-rich. The electron-deficient nature of the 3-bromo-2,4-difluorophenyl group might slightly retard this step compared to more electron-rich aryl groups.

The presence of multiple halogen atoms on both the boronic acid and potentially the electrophile introduces challenges of regioselectivity and chemoselectivity.

Regioselectivity: In the context of this compound, the reaction occurs at the carbon-boron bond as intended. However, if this moiety is part of a larger molecule with other reactive sites, the selectivity of the coupling can be influenced by steric and electronic factors.

Chemoselectivity: A more pertinent issue is the chemoselective coupling in the presence of multiple carbon-halogen bonds. The general reactivity order for oxidative addition to palladium(0) is C-I > C-OTf > C-Br >> C-Cl. This predictable reactivity allows for selective couplings. For example, when this compound is reacted with a substrate containing both a bromo and a chloro substituent, the coupling will preferentially occur at the more reactive C-Br bond. This chemoselectivity is a powerful tool for the sequential functionalization of polyhalogenated aromatic compounds. Ligand choice can sometimes reverse the expected selectivity, offering further synthetic flexibility.

Other Metal-Catalyzed Cross-Coupling Transformations (e.g., Hiyama, Kumada, Stille)

While the Suzuki-Miyaura reaction is the most common application for this compound, the principles of cross-coupling extend to other named reactions, although specific examples involving this exact boronic acid are less frequently reported. The analogous reactivity would involve different organometallic reagents.

Hiyama Coupling: This reaction couples organosilanes with organic halides. A hypothetical Hiyama coupling involving a derivative of the target compound would use an organosilane like (3-bromo-2,4-difluorophenyl)trimethoxysilane. The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Kumada Coupling: This involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. While boronic acids are not directly used, a Grignard reagent derived from 1,3-dibromo-2,4-difluorobenzene (B2587350) could be used in a Kumada coupling. The high reactivity of Grignard reagents can limit functional group tolerance compared to Suzuki-Miyaura reactions.

Stille Coupling: The Stille reaction utilizes organostannanes (organotin compounds) as the organometallic partner. An analogous transformation would employ a reagent such as (3-bromo-2,4-difluorophenyl)tributylstannane. The Stille reaction tolerates a wide range of functional groups but is often avoided due to the toxicity of organotin compounds.

Copper-Catalyzed Arylation Reactions

While copper-catalyzed arylation reactions are a well-established method for forming carbon-carbon and carbon-heteroatom bonds using arylboronic acids, specific studies detailing the use of this compound as a coupling partner were not found. nih.govmdpi.commdpi.com Generally, these reactions involve the interaction of an arylboronic acid with a suitable substrate in the presence of a copper catalyst. researchgate.netnih.gov The reaction mechanism is believed to proceed through a transmetalation step, where the aryl group is transferred from boron to the copper center, followed by reductive elimination to form the desired product. The electronic nature of the arylboronic acid can influence the reaction's efficiency. nih.govmdpi.com However, without specific experimental data for this compound, its performance and reactivity profile in copper-catalyzed arylations remain undocumented in the available literature.

C-H Activation and Functionalization Studies

Detailed studies concerning the direct functionalization of C-H bonds using this compound are not described in the available search results. C-H activation is a powerful tool in organic synthesis that allows for the direct formation of C-C or C-X bonds, often catalyzed by transition metals like palladium. semanticscholar.orgnih.govnih.gov

Direct Arylation via C-H Activation

Direct arylation via C-H activation typically involves the coupling of an aromatic C-H bond with an aryl halide or equivalent. nih.govunipd.it While arylboronic acids can be used in related cross-coupling reactions, specific examples or mechanistic investigations involving this compound in a direct arylation capacity via C-H activation were not identified. The general approach simplifies synthetic routes by avoiding the pre-functionalization of one of the coupling partners. mdpi.com

Exploration of Activated C-H Bonds

Research specifically exploring the reaction of this compound with substrates containing activated C-H bonds is not present in the searched literature. Such studies would typically investigate how the boronic acid interacts with C-H bonds that are rendered more acidic or otherwise reactive by adjacent functional groups, but no such findings for this specific compound could be located.

Studies on Competitive Side Reactions and Degradation Pathways

Arylboronic acids are known to undergo competitive side reactions, particularly protodeboronation and oxidative homocoupling, which can reduce the yield of the desired cross-coupling product. wikipedia.orgsci-hub.se

Protodeboronation Mechanisms

Protodeboronation is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.orgresearchgate.net This process is often facilitated by aqueous or basic conditions. researchgate.net For polyfluorinated arylboronic acids, especially those containing an ortho-fluorine substituent like this compound, the susceptibility to protodeboronation can be enhanced. researchgate.netnih.gov The electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid and can stabilize intermediates in the protonolysis pathway. While the general mechanism is understood to involve the protonation of the ipso-carbon of the aryl ring, specific kinetic or mechanistic studies for this compound have not been reported. wikipedia.org

Oxidative Homocoupling Phenomena

Oxidative homocoupling is another frequent side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. researchgate.netresearchgate.net This reaction is typically promoted by the presence of an oxidant and a metal catalyst, such as palladium or copper. sci-hub.seresearchgate.net The reaction proceeds via the formation of an Ar-M-Ar intermediate, which then undergoes reductive elimination. sci-hub.se Although this is a known phenomenon for arylboronic acids, specific studies quantifying the extent of oxidative homocoupling for this compound or investigating its mechanism under various reaction conditions were not found in the reviewed literature.

Mitigation Strategies for Undesired Transformations

In the application of this compound in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the occurrence of undesired transformations can significantly lower the yield of the desired product and complicate purification processes. The primary side reactions involving arylboronic acids are protodeboronation and homocoupling. Developing strategies to mitigate these pathways is crucial for efficient and clean reactions.

Protodeboronation

Protodeboronation is a significant undesired reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-bromo-2,4-difluorobenzene (B57218). wikipedia.org This process is often promoted by aqueous, basic, or acidic conditions and elevated temperatures. wikipedia.orgrsc.orgresearchgate.net The propensity for a given boronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic nature of the organic substituent. wikipedia.org

Several strategies can be employed to suppress protodeboronation:

Catalyst and Ligand Selection: The design of the catalyst system plays a pivotal role. Highly efficient catalysts that promote a rapid catalytic turnover for the desired cross-coupling reaction can outcompete the slower protodeboronation pathway. wikipedia.org The use of bulky, electron-rich phosphine ligands on the palladium center can accelerate the rate-limiting steps of the Suzuki-Miyaura cycle, thereby minimizing the lifetime of the boronic acid in the reaction mixture and reducing the likelihood of its decomposition.

Reaction Condition Optimization: Careful selection of the base and solvent system is critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can accelerate protodeboronation. ed.ac.uk Screening of various inorganic and organic bases, as well as employing anhydrous or minimally aqueous solvent systems, can significantly reduce the extent of this side reaction. The reaction pH is an important factor in understanding the modes of protodeboronation. wikipedia.org

Use of Boronic Acid Derivatives: To circumvent the instability of boronic acids, they can be converted into more stable derivatives such as boronate esters (e.g., pinacol (B44631) esters or MIDA boronates) or organotrifluoroborates. wikipedia.orged.ac.uk These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low stationary concentration of the active boronic acid and thus minimizing side reactions. wikipedia.org While esterification is generally assumed to confer greater stability, the kinetics of hydrolysis and subsequent protodeboronation can be complex and nuanced. ed.ac.uk

Table 1: General Mitigation Strategies for Protodeboronation of Arylboronic Acids

| Strategy | Approach | Rationale |

| Catalyst System | Use of highly active Pd catalysts with electron-rich, bulky ligands. | Accelerates the desired cross-coupling reaction, outcompeting protodeboronation. wikipedia.org |

| Reaction Conditions | Optimization of base, solvent, and temperature. Use of milder bases and non-aqueous solvents. | Minimizes conditions that favor the protonolysis of the C-B bond. ed.ac.uk |

| Boronic Acid Form | Conversion to boronate esters (e.g., MIDA) or trifluoroborates. | Provides a slow release of the boronic acid, keeping its concentration low and reducing side reactions. wikipedia.orged.ac.uk |

| Additives | Use of metal additives like silver or copper. | Can accelerate the cross-coupling reaction. wikipedia.org |

Homocoupling

Another common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl, in this case, 3,3'-dibromo-2,2',4,4'-tetrafluorobiphenyl. This reaction is often promoted by the presence of the palladium catalyst and an oxidant, which can be molecular oxygen if the reaction is not performed under an inert atmosphere. reddit.com The mechanism can involve the palladium catalyst, which, in the absence of an efficient oxidative addition of the aryl halide, can promote the coupling of two boronic acid molecules.

Mitigation strategies for homocoupling include:

Inert Atmosphere: Rigorously degassing the reaction mixture and maintaining an inert atmosphere (e.g., under nitrogen or argon) is a primary strategy to prevent oxygen-mediated homocoupling. reddit.com

Stoichiometry and Addition Rate: Careful control of the stoichiometry of the reactants can be beneficial. In some cases, slow addition of the boronic acid to the reaction mixture can help to ensure that the cross-coupling partner is always in excess, favoring the desired reaction pathway over homocoupling.

Catalyst Choice: The choice of palladium precursor and ligands can also influence the extent of homocoupling. Some catalyst systems are more prone to promoting this side reaction than others.

Table 2: Factors Influencing Undesired Homocoupling in Suzuki-Miyaura Reactions

| Factor | Influence on Homocoupling | Mitigation Approach |

| Atmosphere | Presence of oxygen can promote homocoupling. reddit.com | Conduct reactions under a strictly inert atmosphere (N₂ or Ar). |

| Catalyst State | Certain palladium species may favor homocoupling. | Screen different palladium catalysts and ligands to identify a system that minimizes this side reaction. |

| Base | The choice and strength of the base can impact the reaction pathway. | Optimize the base to favor the cross-coupling catalytic cycle. |

| Temperature | Higher temperatures can sometimes increase the rate of side reactions. | Perform the reaction at the lowest effective temperature. |

By systematically addressing these potential undesired transformations through the careful design of reaction protocols, the utility of this compound as a building block in organic synthesis can be maximized, leading to higher yields and purities of the target molecules.

Applications of 3 Bromo 2,4 Difluorophenyl Boronic Acid in Complex Molecule Synthesis

Building Block Utility in Pharmaceutical Scaffolds and Drug Discovery

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability. Arylboronic acids are fundamental reagents in modern drug discovery, primarily due to their role in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. nih.gov The title compound serves as a key starting material for introducing the 3-bromo-2,4-difluorophenyl moiety into potential therapeutic agents.

The primary application of (3-Bromo-2,4-difluorophenyl)boronic acid in medicinal chemistry is its use in the Suzuki-Miyaura cross-coupling reaction to generate biaryl and substituted aryl derivatives. These structural motifs are prevalent in a vast number of biologically active compounds. The reaction involves the coupling of the aryl boronic acid with an aryl halide or triflate, catalyzed by a palladium complex, to form a new C-C bond.

The presence of both a boronic acid and a bromine atom on the same molecule allows for sequential, site-selective cross-coupling reactions. For instance, the boronic acid moiety can first react with an aryl halide. Subsequently, the bromine atom on the resulting biaryl product can be used as a handle for a second coupling reaction, enabling the synthesis of complex, non-symmetrical terphenyls and other poly-aromatic systems. This stepwise approach provides a powerful strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of potential drug candidates.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product Type | Potential Application |

|---|---|---|---|---|

| This compound | Aryl Halide (e.g., 4-iodopyridine) | Pd(PPh3)4 / K2CO3 | Brominated Biaryl Derivative | Intermediate for kinase inhibitors |

| This compound | Heteroaryl Bromide (e.g., 2-bromothiophene) | Pd(dppf)Cl2 / Cs2CO3 | Brominated Heterobiaryl | Scaffold for anti-inflammatory agents |

In target-oriented synthesis, building blocks are strategically chosen to construct a specific, complex molecule with a desired biological activity. While this compound is not a direct precursor in the established synthesis of the antiplatelet drug Ticagrelor, it serves as an excellent example of a building block for creating highly functionalized, fluorinated scaffolds. uliege.beresearchgate.net The synthesis of Ticagrelor prominently features a (3,4-difluorophenyl) group, highlighting the importance of difluorinated phenyl moieties in modern pharmaceuticals. nih.govjocpr.comgoogle.com

The utility of this compound lies in its potential to generate analogues of known drugs or novel compounds for screening. By using it in a synthetic sequence, medicinal chemists can introduce the bromo-difluoro-phenyl group, which can probe specific interactions within a biological target. The bromine atom can act as a heavy-atom substitute for crystallographic studies or as a point for late-stage functionalization to build a compound library for SAR studies.

Precursor in Materials Science Research

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the reactive versatility of the boronic acid group, make this compound an attractive precursor for advanced materials.

In the field of organic electronics, conjugated polymers are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Suzuki polycondensation reaction, a powerful method for forming C-C bonds, is widely used to synthesize these polymers.

This compound can be envisioned as a versatile AB-type monomer. Through self-condensation polymerization, the boronic acid on one molecule reacts with the bromine atom on another, leading to the formation of poly(2,4-difluorophenylene) chains. The fluorine atoms on the polymer backbone serve to lower the HOMO and LUMO energy levels, which can improve the stability and performance of electronic devices. Furthermore, this compound can be copolymerized with other dibromo or diboronic acid monomers to fine-tune the optical and electronic properties of the resulting material.

Liquid crystals (LCs) are fundamental to modern display technology. The performance of an LC display is highly dependent on the molecular structure of the liquid crystal compounds used. Fluorinated phenyl rings are critical components in many LC molecules because the high electronegativity of fluorine can generate a strong dipole moment, leading to a large dielectric anisotropy (Δε), which is essential for low-voltage operation.

This compound is a valuable intermediate for the synthesis of LC cores. It can be coupled with other cyclic structures (like cyclohexanes or other phenyl rings) via the Suzuki reaction to construct the rigid, elongated (calamitic) molecular shapes characteristic of nematic liquid crystals. The lateral fluorine atoms help to optimize properties such as viscosity, clearing point, and dielectric anisotropy, making such compounds suitable for advanced display modes.

| Application Area | Role of Compound | Key Reaction | Resulting Material Property |

|---|---|---|---|

| Organic Electronics | AB-type Monomer | Suzuki Polycondensation | Fluorinated Conjugated Polymer with tunable band gap |

| Liquid Crystals | Core Fragment Precursor | Suzuki-Miyaura Coupling | LC molecule with high dielectric anisotropy and stability |

Role in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of chiral compounds, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. While specific applications of this compound in asymmetric catalysis are not yet widely reported, its structure offers significant potential in this area.

The field of asymmetric cross-coupling has seen major advancements, particularly in the synthesis of atropisomers—chiral molecules that arise from restricted rotation around a single bond, most commonly in biaryl compounds. This compound could serve as a key coupling partner in asymmetric Suzuki-Miyaura reactions. When coupled with a sterically hindered aryl halide using a chiral palladium catalyst, it is possible to achieve enantioselective synthesis of a chiral biaryl compound. The fluorine atom ortho to the newly formed biaryl bond can play a crucial role in creating the steric barrier necessary to prevent free rotation and confer configurational stability to the atropisomer. Such chiral biaryl scaffolds are privileged structures in ligands for asymmetric catalysis and as core components of complex pharmaceutical agents. frontiersin.org

Despite a comprehensive search of available scientific literature, no specific applications of This compound in the areas of chiral induction, stereoselective transformations, catalytic asymmetric alkylations, or catalytic asymmetric allylations could be identified.

The performed searches for detailed research findings, data tables, and specific examples of this compound's use in the requested stereoselective synthetic methodologies did not yield any relevant results. General literature on asymmetric synthesis, including Suzuki-Miyaura couplings and other reactions involving boronic acids, does not specifically mention the use of this compound for the purposes outlined in the requested article structure.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" focusing on the specified subsections, as there is no available research data to support the content.

Spectroscopic and Computational Characterization of 3 Bromo 2,4 Difluorophenyl Boronic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of (3-Bromo-2,4-difluorophenyl)boronic acid would necessitate a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecule's atomic arrangement, bonding, and electronic properties.

NMR spectroscopy is fundamental for elucidating the precise structure of organic molecules in solution. For this compound, a multi-nuclear approach would be essential.

¹H NMR: This would identify the chemical environment of the hydrogen atoms on the aromatic ring and the hydroxyl groups of the boronic acid. The chemical shifts, integration, and coupling patterns would confirm the substitution pattern of the phenyl ring.

¹³C NMR: This technique would reveal the number and electronic environment of the carbon atoms. The signals would correspond to the six carbons of the phenyl ring, with their chemical shifts influenced by the attached bromine and fluorine atoms.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is a critical tool. It would provide distinct signals for the two fluorine atoms, and their coupling constants with each other and with neighboring protons would be invaluable for confirming their positions (C2 and C4).

¹¹B NMR: This would provide direct information about the boron center of the boronic acid group, confirming its trivalent state and coordination environment.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H stretching of the boronic acid group, B-O stretching, C-F stretching, C-Br stretching, and various aromatic C-H and C=C vibrations.

FT-Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be used to identify these vibrational modes. It is particularly effective for non-polar bonds and can provide a clearer view of the skeletal vibrations of the aromatic ring.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would display absorption maxima corresponding to π-π* transitions within the substituted benzene (B151609) ring. The position and intensity of these absorptions are influenced by the electronic effects of the bromo, fluoro, and boronic acid substituents.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

EIMS (Electron Ionization Mass Spectrometry): This technique would show the molecular ion peak, confirming the compound's molecular weight. The fragmentation pattern would offer further structural clues, showing losses of characteristic fragments like the hydroxyl groups or the bromine atom.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₄BBrF₂O₂).

Quantum Chemical Calculations and Theoretical Analysis

DFT is a powerful computational

Density Functional Theory (DFT) Studies

Molecular Conformation and Geometrical Optimization

The first step in the computational analysis of a molecule like this compound is to determine its most stable three-dimensional structure, or conformation. This is achieved through geometrical optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest possible energy state of the molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for this purpose, often employing hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p). nih.govnih.gov This level of theory has proven effective for optimizing the geometries of various phenylboronic acid derivatives. nih.govresearchgate.net

For phenylboronic acids, a key structural feature is the orientation of the boronic acid group, -B(OH)₂, relative to the phenyl ring. Studies on related molecules, such as 2,3-difluorophenylboronic acid (2,3-DFPBA), have identified multiple possible conformers based on the rotation around the C-B bond and the orientation of the hydroxyl groups. nih.gov For 2,3-DFPBA, the most stable conformer was identified as the trans-cis form. nih.gov A similar conformational analysis would be necessary for this compound to identify its global minimum energy structure. The planarity of the molecule is also of interest, as delocalization between the dihydroxyboryl group and the aromatic ring can influence the C-B bond length. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Related Phenylboronic Acid Derivative (Note: The following data is hypothetical and serves to illustrate the type of parameters obtained from a geometry optimization calculation based on typical values for similar molecules.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.91 | ||

| C-F | 1.35 | ||

| C-B | 1.56 | ||

| B-O | 1.37 | ||

| O-H | 0.97 | ||

| C-C-Br | 121.0 | ||

| F-C-C | 119.5 | ||

| C-C-B | 122.0 | ||

| O-B-O | 118.0 | ||

| C-C-B-O | 180.0 (anti-periplanar) | ||

| H-O-B-O | 0.0 (syn-periplanar) |

Electronic Structure Analysis (HOMO-LUMO, MEPs)

Once the optimized geometry is obtained, its electronic properties can be investigated. This analysis provides insights into the molecule's reactivity, stability, and intermolecular interactions.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.govripublication.com For instance, computational studies on 3-bromo-2-hydroxypyridine (B31989) found its HOMO-LUMO gap to be approximately 5.4 eV, indicating its potential for charge transfer interactions. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to show different potential values: regions of negative potential (typically shown in red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, the negative potential would likely be concentrated around the electronegative oxygen and fluorine atoms, whereas positive potential would be found near the hydrogen atoms of the hydroxyl groups.

Vibrational Frequency Analysis and Spectroscopic Correlations

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This is typically done at the same level of theory used for geometry optimization (e.g., DFT/B3LYP). nih.govresearchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. researchgate.net The assignments of vibrational modes can be complex, so techniques like Total Energy Distribution (TED) analysis are used to determine the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. nih.gov

For substituted phenylboronic acids, characteristic vibrational modes include:

O-H stretching: Typically observed as a broad band in the high-frequency region of the IR spectrum (~3200-3600 cm⁻¹).

Aromatic C-H stretching: Found around 3000-3100 cm⁻¹.

C=C aromatic ring stretching: Occurring in the 1400-1600 cm⁻¹ region.

C-B stretching: Expected around 1340-1350 cm⁻¹. researchgate.net

C-F and C-Br stretching: These will appear at lower frequencies, with the C-Br stretch being significantly lower than the C-F stretch.

Studies on 3-bromophenylboronic acid have provided detailed assignments of its vibrational spectra, which serve as a useful reference for interpreting the spectra of related compounds. researchgate.net

Reactivity Descriptors

The energies of the HOMO and LUMO orbitals are used to calculate a variety of global reactivity descriptors, which quantify different aspects of a molecule's reactivity. These descriptors are derived from conceptual DFT and provide a quantitative basis for understanding chemical behavior.

Based on Koopmans' theorem, the ionization energy (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO). From these values, other key descriptors can be calculated: nih.gov

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." ripublication.com

Chemical Potential (μ): μ = -(I + A) / 2. This describes the escaping tendency of electrons from a system.

Electronegativity (χ): χ = (I + A) / 2. It quantifies the power of an atom or group to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the propensity of a species to accept electrons.

Nucleophilicity Index (Nu): While several definitions exist, it is often considered in relation to the ionization potential (HOMO energy).

Table 2: Illustrative Reactivity Descriptors (Note: This table presents example values for a hypothetical substituted phenylboronic acid to demonstrate the output of such calculations.)

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -6.90 |

| ELUMO | - | -1.50 |

| Ionization Energy (I) | -EHOMO | 6.90 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.40 |

| Chemical Hardness (η) | (I - A) / 2 | 2.70 |

| Electronegativity (χ) | (I + A) / 2 | 4.20 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.27 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. For a compound like this compound, a key area of interest would be its participation in reactions like the Suzuki-Miyaura cross-coupling.

Modeling such a reaction would involve:

Reactant and Product Optimization: The geometries of all reactants (e.g., the boronic acid, an aryl halide, a palladium catalyst, and a base) and products are optimized.

Transition State Searching: Computational methods are used to locate the transition state structure for each elementary step of the reaction mechanism (e.g., oxidative addition, transmetalation, reductive elimination). A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-making and bond-breaking processes.

Frequency Analysis: A frequency calculation is performed on the located transition state structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step and providing a deeper understanding of the reaction's kinetics and thermodynamics.

While no specific reaction mechanism studies involving this compound were found, the methodologies described are standard practice for investigating the reactivity of boronic acids in catalysis and organic synthesis.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis

The synthesis of arylboronic acids, including (3-Bromo-2,4-difluorophenyl)boronic acid, has traditionally relied on methods that are often not aligned with the principles of green chemistry. Future research is increasingly focused on developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the direct C-H borylation of 1-bromo-2,4-difluorobenzene (B57218). This approach, catalyzed by transition metals like iridium or rhodium, would offer a more atom-economical alternative to traditional methods that often involve the generation of organometallic intermediates from aryl halides. The development of recyclable catalysts for this transformation is a key area of investigation.

Furthermore, the use of greener solvents, such as water or bio-derived solvents, in the synthesis and subsequent reactions of this compound is a critical research direction. mdpi.com While Suzuki-Miyaura coupling reactions, a primary application of this boronic acid, can be performed in aqueous media, optimizing these conditions for industrial-scale production remains a challenge. mdpi.com Research into micellar catalysis or phase-transfer catalysis could provide solutions to enhance reaction rates and facilitate product separation in aqueous systems.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Direct C-H Borylation | Higher atom economy, reduced waste generation. |

| Use of Aqueous Media | Reduced environmental impact, improved safety profile. |

| Recyclable Catalysts | Lower catalyst loading, cost-effective and sustainable processes. |

| Flow Chemistry | Improved reaction control, enhanced safety, and scalability. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a valuable building block in this context. Future research will undoubtedly focus on the development of novel catalytic systems that offer enhanced reactivity and selectivity for reactions involving this sterically hindered and electronically distinct substrate.

The presence of two fluorine atoms ortho and para to the boronic acid group, along with a bromine atom meta to it, influences the electronic properties and steric environment of the molecule. This unique substitution pattern necessitates the development of tailored catalyst systems. Research into palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands is expected to yield catalysts that can efficiently couple this compound with a wide range of coupling partners, including challenging aryl chlorides. mdma.chrsc.org

High-throughput screening of catalyst libraries will be instrumental in identifying optimal catalyst-ligand combinations for specific transformations involving this boronic acid. stanford.edumdpi.com This approach, combined with mechanistic studies, will enable a deeper understanding of the factors governing catalyst performance and lead to the rational design of next-generation catalysts.

| Catalyst System | Potential Application for this compound |

| Palladium with bulky phosphine ligands | Enhanced reactivity in Suzuki-Miyaura coupling with sterically demanding substrates. |

| Palladium-N-heterocyclic carbene (NHC) complexes | Improved catalytic activity and stability for challenging cross-coupling reactions. |

| Nickel-based catalysts | Cost-effective alternative to palladium for certain cross-coupling reactions. |

| Supported nanocatalysts | Facilitated catalyst recovery and reuse, aligning with green chemistry principles. jsynthchem.com |

Expanded Applications in Supramolecular Chemistry and Molecular Recognition

The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a property that has been extensively exploited in the design of sensors and molecular recognition systems. The presence of fluorine and bromine atoms on the phenyl ring of this compound can be leveraged to fine-tune its binding properties and introduce additional non-covalent interactions.

Future research could explore the use of this compound in the development of sophisticated sensors for biologically relevant diols, such as sugars or catechols. The electron-withdrawing nature of the fluorine atoms is known to increase the Lewis acidity of the boron center, which can enhance the binding affinity for diols. nih.gov The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be utilized in the rational design of supramolecular assemblies and for molecular recognition. nih.gov

The self-assembly of this compound and its derivatives into well-defined supramolecular structures, such as liquid crystals or gels, is another exciting area for exploration. The interplay of hydrogen bonding from the boronic acid moiety and halogen bonding from the bromine atom could lead to the formation of novel materials with interesting photophysical or mechanical properties. acs.orgmdpi.com

Development of Advanced Functional Materials Incorporating Fluoroboronic Acid Moieties

The incorporation of fluorinated arylboronic acids into polymeric structures can impart unique and desirable properties to the resulting materials. The this compound moiety can be introduced into polymers either as a side chain or as part of the polymer backbone.

Polymers functionalized with this boronic acid could find applications as responsive materials. For instance, the reversible interaction with diols could be used to create hydrogels that swell or shrink in response to changes in glucose concentration, making them suitable for applications in drug delivery or diagnostics. rsc.org The presence of the bromo- and difluoro-phenyl group can also enhance the thermal stability and chemical resistance of the polymer.

Furthermore, this boronic acid can serve as a key building block in the synthesis of conjugated polymers for organic electronics. The Suzuki-Miyaura coupling of the bromine atom can be used to extend the polymer chain, while the fluorinated boronic acid moiety can influence the electronic properties, such as the HOMO/LUMO energy levels, of the resulting material. These materials could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. chemimpex.com

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The vast and complex landscape of chemical reactions presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of chemical processes.

In the context of this compound, ML models can be developed to predict the outcomes of its reactions, such as the yield and selectivity of Suzuki-Miyaura couplings under various conditions. arxiv.org By training these models on large datasets of experimental results, it is possible to identify the key parameters that influence the reaction and to predict the optimal conditions for a desired transformation. This can significantly reduce the number of experiments required, saving time and resources. arxiv.org

| AI/ML Application | Potential Impact on Research with this compound |

| Reaction Outcome Prediction | Accelerated optimization of synthetic protocols. nih.gov |

| Catalyst Design | In silico design of highly efficient and selective catalysts. |

| Retrosynthetic Analysis | Identification of novel and efficient synthetic routes to complex molecules. |

| Property Prediction | Prediction of the physical and chemical properties of new materials. |

Q & A

Synthesis and Purification Challenges

Q: What are the optimal synthetic routes for (3-Bromo-2,4-difluorophenyl)boronic acid, and how do steric effects from halogen substituents influence yield? A:

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or directed ortho-metalation of pre-functionalized aryl halides. Steric hindrance from bromine and fluorine substituents at positions 2, 3, and 4 necessitates careful selection of catalysts (e.g., Pd(dppf)Cl₂) and bases (K₂CO₃) to minimize side reactions .

- Purification : Boronic acids are prone to protodeboronation and boroxine formation under dehydration. Chromatography using polar solvents (e.g., EtOAc/hexane with 1–5% MeOH) or recrystallization in aqueous ethanol is recommended. LC-MS/MS analysis (as in ) ensures purity by detecting residual boronic acid impurities at <1 ppm .

Table 1: Representative Reaction Conditions

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | THF | 72 | |

| Pd(PPh₃)₄ | NaOAc | Dioxane | 65 |

Cross-Coupling Reactivity in Suzuki-Miyaura Reactions

Q: How do electronic effects from bromine and fluorine substituents impact this compound’s reactivity in Suzuki couplings? A:

- Electronic Effects : Bromine (electron-withdrawing) enhances electrophilicity at the boron center, accelerating transmetalation. Fluorine at position 4 stabilizes the boronate intermediate via resonance, improving coupling efficiency with aryl halides .

- Methodological Optimization : Use polar aprotic solvents (THF, DMF) and elevated temperatures (80–100°C). Pd catalysts with bulky ligands (e.g., XPhos) mitigate steric clashes from ortho-fluorine .

Binding Kinetics with Diol-Containing Biomolecules

Q: What experimental approaches quantify the kinetic vs. thermodynamic binding of this boronic acid with glycoproteins or sugars? A:

- Stopped-Flow Fluorescence : Measures kon (association) and koff (dissociation) rates in milliseconds to seconds. For example, kon for fructose binding follows D-fructose > D-glucose, correlating with thermodynamic affinity .

- Surface Plasmon Resonance (SPR) : Immobilize the boronic acid on a carboxymethyl dextran-coated chip (as in ). Buffer pH (7.5–8.5) and ionic strength modulate selectivity by reducing non-specific interactions .

Table 2: Binding Parameters for Common Diols

| Diol | kon (M⁻¹s⁻¹) | Kd (μM) | Reference |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | 15 | |

| D-Glucose | 4.5 × 10² | 320 |

Advanced Analytical Characterization

Q: Which mass spectrometry techniques overcome boroxine interference during structural elucidation? A:

- MALDI-MS with Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to form stable boronic esters in situ, preventing trimerization. This enables sequencing of peptides with multiple boronic acid groups .

- LC-MS/MS in MRM Mode : Detects underivatized boronic acids with high sensitivity (LOQ < 10 ppb). Mobile phases with 0.1% formic acid enhance ionization .

Biological Activity and Target Identification

Q: What strategies validate this compound’s potential as a tubulin polymerization inhibitor or glycoprotein-targeting agent? A:

- Tubulin Inhibition : Compare IC₅₀ values against combretastatin analogs using in vitro tubulin polymerization assays. Fluorine substituents enhance hydrophobic interactions with tubulin’s colchicine site .

- Glycoprotein Recognition : SPR or fluorescence polarization assays with RNase B (glycosylated) vs. RNase A (non-glycosylated). Secondary interactions (e.g., hydrophobic) are minimized using low-ionic-strength buffers .

Stability Under Thermal and Aqueous Conditions

Q: How does thermal degradation or aqueous hydrolysis affect shelf life, and what storage conditions are optimal? A:

- Thermogravimetric Analysis (TGA) : Aromatic boronic acids degrade above 200°C, forming boron oxides. Store at 0–6°C under inert gas (N₂/Ar) to prevent boroxine formation .

- Hydrolysis Kinetics : Monitor pH-dependent protodeboronation via ¹H NMR in D₂O. At pH > 8, the compound decomposes rapidly; neutral pH (6–7) in refrigerated conditions extends stability .

Computational Modeling for Reactivity Prediction

Q: Which quantum mechanical methods predict the regioselectivity of its cross-coupling reactions? A:

- DFT Calculations : Optimize transition states for transmetalation using B3LYP/6-31G(d). Bromine’s σ-electron-withdrawing effect lowers the energy barrier for coupling at the boron-adjacent position .

- Molecular Dynamics (MD) : Simulate solvent effects on boronate intermediate stability. Polar solvents (e.g., DMF) stabilize tetrahedral boronate, favoring reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.